An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromophenyl)-2-chloroacetamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromophenyl)-2-chloroacetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-bromophenyl)-2-chloroacetamide, a versatile intermediate compound.[1] With applications spanning pharmaceutical development, agricultural chemistry, and materials science, a thorough understanding of its preparation and analytical verification is paramount for researchers and developers.[1] This document outlines a field-proven synthesis protocol, delves into the underlying reaction mechanism, provides detailed methodologies for structural characterization, and emphasizes critical safety considerations. The protocols and data presented herein are designed to be a self-validating system, ensuring reproducibility and accuracy for professionals in drug development and chemical research.
Introduction and Significance
N-(4-bromophenyl)-2-chloroacetamide, also known as 4'-Bromo-2-chloroacetanilide, is a halogenated acetamide derivative with the chemical formula C₈H₇BrClNO.[2][3] Its molecular structure, featuring a bromo-substituted phenyl ring attached to a chloroacetamide moiety, imparts significant reactivity, making it a valuable building block in synthetic organic chemistry.[1][4]
The compound serves as a key intermediate in the synthesis of a wide array of more complex molecules.[1] Notably, it is utilized in:
-
Pharmaceutical Development: As a precursor for various therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[1][5][6]
-
Agricultural Chemistry: In the formulation of targeted pesticides and herbicides.[1]
-
Materials Science: For creating specialized polymers, coatings, dyes, and pigments with enhanced thermal stability and chemical resistance.[1]
Given its broad utility, a robust and well-characterized synthetic route is essential for ensuring the quality and consistency of downstream applications.
Synthesis of N-(4-Bromophenyl)-2-chloroacetamide
The synthesis is achieved through a nucleophilic acyl substitution reaction, specifically the N-acylation of 4-bromoaniline with chloroacetyl chloride.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Mechanism of N-acylation.
Experimental Protocol: Synthesis
This protocol is adapted from established laboratory procedures.[2]
Step 1: Reagent Preparation
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in 50 mL of dichloromethane (DCM).
Step 2: Base Addition and Cooling
-
While stirring, add triethylamine (Et₃N) (2.91 g, 28.74 mmol) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and prevent side reactions.
Step 3: Acylation
-
Add 2-chloroacetyl chloride (2.71 g, 23.95 mmol) dropwise to the cooled, stirring mixture. A slow, dropwise addition is necessary to maintain temperature control.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.[2]
Step 4: Work-up and Extraction
-
Dilute the reaction mixture with an additional 100 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash twice with 1N HCl (50 mL each). This step removes the triethylamine hydrochloride salt and any unreacted triethylamine.
-
Wash the organic layer with brine (50 mL) and dry over anhydrous sodium sulfate.
Step 5: Purification
-
Filter the dried solution to remove the sodium sulfate.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization. A common and effective solvent system is a mixture of hexane and ethyl acetate.[7] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes cloudy, then allow it to cool slowly.[8][9][10]
Step 6: Final Product
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. This procedure typically yields N-(4-bromophenyl)-2-chloroacetamide as a solid with a high purity (e.g., 97% yield).[2]
Caption: Experimental Synthesis Workflow.
Characterization of the Final Product
Structural confirmation and purity assessment are performed using standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrClNO | [2][11] |
| Molecular Weight | 248.50 g/mol | [2][3] |
| Appearance | Solid (typically white to off-white needles or powder) | [12] |
| Melting Point | 180-184 °C (decomposes) | [13] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR (Proton NMR): Provides information on the number and chemical environment of hydrogen atoms.
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~8.2 (br s) Broad Singlet 1H -NH (Amide proton) ~7.5 (d) Doublet 2H Ar-H (ortho to -NH) ~7.4 (d) Doublet 2H Ar-H (ortho to -Br) | ~4.2 (s) | Singlet | 2H | -CH₂Cl |
-
¹³C NMR (Carbon NMR): Identifies the different carbon environments in the molecule.
Chemical Shift (δ, ppm) Assignment ~164 C=O (Amide carbonyl) ~137 Ar-C (C-NH) ~132 Ar-C (C-H, ortho to -Br) ~122 Ar-C (C-H, ortho to -NH) ~118 Ar-C (C-Br) | ~43 | -CH₂Cl |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~1670 | C=O stretch | Amide (Amide I band) |
| ~1540 | N-H bend | Amide (Amide II band) |
| ~820 | C-H out-of-plane bend | p-disubstituted benzene |
| ~750 | C-Cl stretch | Chloroalkane |
| ~600 | C-Br stretch | Bromoarene |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster.
| m/z | Assignment | Relative Intensity |
| 247 | [M]⁺ (C₈H₇⁷⁹Br³⁵ClNO) | ~75% |
| 249 | [M+2]⁺ (C₈H₇⁸¹Br³⁵ClNO or C₈H₇⁷⁹Br³⁷ClNO) | ~100% (base peak) |
| 251 | [M+4]⁺ (C₈H₇⁸¹Br³⁷ClNO) | ~24% |
Safety and Handling
Adherence to strict safety protocols is mandatory when handling the reagents involved in this synthesis.
-
4-Bromoaniline: Toxic in contact with skin and harmful if swallowed or inhaled.[14] It may cause damage to organs through prolonged exposure.[14]
-
Chloroacetyl chloride: Highly corrosive and toxic. It causes severe skin burns and eye damage and is toxic if swallowed, inhaled, or in contact with skin. It reacts with water and moisture.
-
Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen.
Mandatory Precautions:
-
All operations must be conducted inside a certified chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[15][16]
-
Ensure that eyewash stations and safety showers are readily accessible.[15]
-
Avoid inhalation of dust, fumes, and vapors.[15]
-
Keep all reagents away from heat, sparks, and open flames.
-
Dispose of all chemical waste in accordance with institutional and local regulations.[15]
Conclusion
This guide details a reliable and high-yielding protocol for the synthesis of N-(4-bromophenyl)-2-chloroacetamide. The causality-driven explanation of the experimental steps, coupled with comprehensive characterization data and rigorous safety guidelines, provides researchers with a robust framework for producing and verifying this important chemical intermediate. The successful application of the described methodologies will facilitate further research and development in the diverse fields that utilize this versatile compound.
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N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem. (URL: [Link])
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Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 1-14. (URL: [Link])
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